molecular formula C16H22F3N5O B6444237 1-(piperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640881-77-0

1-(piperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Numéro de catalogue: B6444237
Numéro CAS: 2640881-77-0
Poids moléculaire: 357.37 g/mol
Clé InChI: PPEAQFGYFHVCKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(piperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a heterocyclic organic molecule featuring a piperidine ring, a piperazine scaffold, and a trifluoromethyl-substituted pyrimidine moiety. Key structural elements include:

  • Piperidine ring: A six-membered nitrogen-containing ring known for enhancing lipophilicity and membrane permeability.
  • Piperazine linker: Facilitates conformational flexibility and interaction with biological targets.
  • 6-(Trifluoromethyl)pyrimidine: A fluorinated aromatic ring that improves metabolic stability and binding affinity via hydrophobic and electronic effects .

Propriétés

IUPAC Name

1-piperidin-1-yl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N5O/c17-16(18,19)13-10-14(21-12-20-13)23-8-6-22(7-9-23)11-15(25)24-4-2-1-3-5-24/h10,12H,1-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEAQFGYFHVCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

The primary target of this compound is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

The compound acts as an antagonist of the α2-adrenergic receptor. This means it binds to the receptor and blocks its normal function, preventing the receptor’s natural ligand (norepinephrine) from binding. It also acts, to a much lesser extent, as a partial agonist of the 5-HT1A receptor

Biochemical Pathways

The α2-adrenergic receptor is part of the G protein-coupled receptor (GPCR) family and plays a key role in the regulation of blood pressure and sedation. Antagonism of this receptor can lead to increased release of norepinephrine and subsequent activation of post-synaptic α1 and β receptors, leading to vasoconstriction and increased cardiac output.

Pharmacokinetics

The compound is a metabolite of buspirone, suggesting that it may share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The antagonism of the α2-adrenergic receptor can lead to a variety of physiological effects, including increased alertness, increased heart rate, and elevated blood pressure. The partial agonism of the 5-HT1A receptor can have anxiolytic (anti-anxiety) effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Features Biological Activity References
Target Compound Likely C17H23F3N6O (estimated) Piperidine, piperazine, 6-(trifluoromethyl)pyrimidine Hypothesized kinase inhibition; requires validation
2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one C18H30N6O Dimethylamino-pyrimidine, piperidine Studied for receptor binding; potential CNS applications
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)ethan-1-one C25H25F3N4O3 Methoxyphenyl-piperazine, trifluoromethylphenyl-pyrimidine Demonstrated affinity for serotonin receptors (5-HT1A/2A)
2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one C17H22F3N5O Cyclopentyl group instead of piperidine Enhanced solubility; under investigation for anticancer activity
1-(4-(2-Chloro-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one C11H15ClN4O Chloro-methylpyrimidine Antibacterial and antifungal activity reported

Key Differentiators

Trifluoromethyl Group vs. Other Substituents: The 6-(trifluoromethyl)pyrimidine in the target compound enhances electron-withdrawing effects and metabolic stability compared to dimethylamino (C18H30N6O) or chloro (C11H15ClN4O) substituents . Analogous compounds with morpholine or azepane rings (e.g., 1-(azepan-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one) show reduced receptor selectivity due to larger ring sizes .

Piperidine vs. Piperazine Linkers :

  • Piperidine-containing analogs (e.g., target compound) exhibit higher blood-brain barrier penetration than morpholine or phenylpiperazine derivatives .

Biological Activity Trends: Compounds with trifluoromethyl groups (target compound, C25H25F3N4O) show stronger binding to kinases and G-protein-coupled receptors (GPCRs) compared to non-fluorinated analogs . Chloro-substituted pyrimidines (C11H15ClN4O) prioritize antimicrobial over anticancer activity .

Research Findings and Mechanistic Insights

Interaction Studies

  • Kinase Binding : Piperazine-pyrimidine derivatives inhibit kinases (e.g., EGFR, VEGFR) by occupying the ATP-binding pocket. The trifluoromethyl group enhances hydrophobic interactions .
  • GPCR Modulation: Methoxyphenyl-piperazine analogs (C25H25F3N4O) show nanomolar affinity for serotonin receptors, suggesting the target compound may share similar pharmacodynamics .

Structure-Activity Relationships (SAR)

  • Piperidine Substitution : Replacement with morpholine reduces CNS penetration but improves solubility .
  • Pyrimidine Modifications : Trifluoromethyl > chloro > methyl in enhancing target affinity and metabolic stability .

Future Research Directions

Empirical Validation : Confirm target compound’s kinase inhibition and toxicity profiles.

Synthetic Optimization : Explore substituent effects (e.g., replacing piperidine with pyrrolidine) to enhance bioavailability .

In Vivo Studies : Assess pharmacokinetics and efficacy in disease models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.